2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene
Overview
Description
“2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” is a complex organic compound. It contains a bromine atom, a fluorine atom, and a methyl group attached to a phenyl group, which is further attached to a propene group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is often used for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The bromine and fluorine atoms, along with the methyl group, are attached to the phenyl group, which is further attached to a propene group .Chemical Reactions Analysis
The chemical reactions involving “this compound” likely involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The protodeboronation of alkyl boronic esters is a key step in these reactions .Mechanism of Action
The mechanism of action for the reactions involving “2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” likely involves the Suzuki–Miyaura coupling . This process involves the oxidative addition of electrophilic organic groups to palladium, followed by the transmetalation of nucleophilic organic groups from boron to palladium .
Future Directions
The future directions in the research and application of “2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” could involve the development of more efficient synthesis methods, the exploration of its potential uses in various chemical reactions, and the investigation of its physical and chemical properties .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDRNDRLICGAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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